molecular formula C23H26N6O3S2 B11570119 ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B11570119
M. Wt: 498.6 g/mol
InChI Key: QFUKZCYALJWTEU-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-methyl group and an ester moiety at position 3. The amino group at position 2 is linked to a butanoyl chain, which is further connected via a sulfur atom to a 5-propyl-5H-[1,2,4]triazino[5,6-b]indole scaffold. The compound’s synthesis likely involves multi-step reactions, including thioether formation and esterification, analogous to methods described for structurally related molecules .

Properties

Molecular Formula

C23H26N6O3S2

Molecular Weight

498.6 g/mol

IUPAC Name

ethyl 4-methyl-2-[2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C23H26N6O3S2/c1-5-12-29-15-11-9-8-10-14(15)17-19(29)25-23(28-27-17)33-16(6-2)20(30)26-22-24-13(4)18(34-22)21(31)32-7-3/h8-11,16H,5-7,12H2,1-4H3,(H,24,26,30)

InChI Key

QFUKZCYALJWTEU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(CC)C(=O)NC4=NC(=C(S4)C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate typically involves multiple steps, each requiring specific reagents and conditions. The process generally starts with the preparation of the core indole structure, followed by the introduction of the thiazole and triazino groups. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Tin(II) chloride, iron powder

    Nucleophiles: Amines, alcohols

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group

    Amines: From reduction of nitro groups

    Amides and Esters: From nucleophilic substitution of the ester group

Scientific Research Applications

Ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly those containing indole and thiazole rings.

    Material Science: The unique electronic properties of this compound make it suitable for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease progression. The compound’s heterocyclic structure allows it to bind with high affinity to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges: The multi-step synthesis requires precise control over regioselectivity, particularly in thioether and triazinoindole formation steps .
  • Optimization Opportunities: Introducing polar groups (e.g., hydroxyl or amine) to the butanoyl chain may improve solubility without compromising activity .

Biological Activity

Ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound with notable biological activity. This article explores its pharmacological properties, including antibacterial, antifungal, antiparasitic, and anticancer effects, supported by various studies.

Chemical Structure and Properties

The compound features a thiazole ring and a triazine derivative connected through a sulfanyl group. Its structure can be summarized as follows:

  • Chemical Formula : C₁₈H₂₃N₅O₂S
  • Molecular Weight : 373.48 g/mol
  • IUPAC Name : Ethyl 4-methyl-2-{2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate

Antibacterial Activity

Research indicates that derivatives of thiazoles and triazoles exhibit significant antibacterial properties. A study highlighted that compounds with similar structures demonstrated higher efficacy against Gram-positive bacteria compared to Gram-negative strains. For instance:

CompoundMIC (µg/ml)Bacterial Strain
12e4.8Staphylococcus aureus
12f5.1Staphylococcus aureus
12k4.0Staphylococcus aureus

These results suggest that ethyl 4-methyl-2-{...} could potentially exhibit similar or enhanced antibacterial activity due to its structural components .

Antifungal Activity

Thiazole derivatives are also known for their antifungal properties. A comparative analysis showed that certain thiazole-containing compounds had potent antifungal activity against various fungal strains. The mechanism often involves the disruption of fungal cell membranes or inhibition of cell wall synthesis .

Anticancer Activity

The compound's potential anticancer properties have been explored in various studies. For example:

Cell LineIC₅₀ (µM)
HCT-116 (Colon Carcinoma)6.2
T47D (Breast Cancer)27.3

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Antiparasitic Activity

Similar compounds have shown promise against parasitic infections. Studies indicate that triazole derivatives could be effective against protozoan parasites by interfering with their metabolic pathways .

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A comprehensive review highlighted the synthesis of various thiazole and triazole derivatives and their antimicrobial activities. The study emphasized the importance of structural modifications in enhancing biological efficacy .
  • Anticancer Mechanisms : Another research paper detailed the mechanisms through which thiazole derivatives exert anticancer effects, including the activation of apoptotic pathways and inhibition of angiogenesis .
  • In Vivo Studies : Animal model studies have demonstrated the efficacy of similar compounds in reducing tumor sizes and improving survival rates in cancer models, suggesting a potential therapeutic role for ethyl 4-methyl-2-{...} in oncology .

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